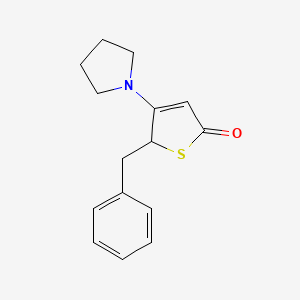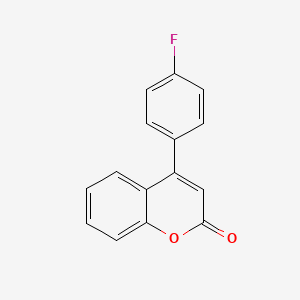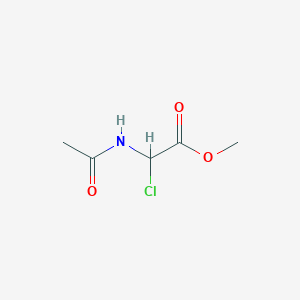
Methyl acetamido(chloro)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl acetamido(chloro)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of an acetamido group, a chloro group, and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Methyl acetamido(chloro)acetate can be synthesized through the esterification of acetic acid derivatives with methanol. One common method involves the reaction of mono chloro acetic acid with methanol in the presence of a catalyst such as sulfuric acid. This reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of resin modified by acidic ionic liquids as catalysts. This method is advantageous due to its low reaction temperature, simplicity, and high conversion rates. The process is carried out in a fixed bed reactor, which allows for continuous production .
化学反応の分析
Types of Reactions
Methyl acetamido(chloro)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used to replace the chloro group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Methyl acetamido(chloro)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of methyl acetamido(chloro)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and methanol, which can then participate in further biochemical reactions. The chloro group can be involved in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .
類似化合物との比較
Similar Compounds
Methyl chloroacetate: Similar in structure but lacks the acetamido group.
Methyl acetate: Lacks both the chloro and acetamido groups.
Acetamidoacetate: Lacks the chloro group.
Uniqueness
Methyl acetamido(chloro)acetate is unique due to the presence of both the acetamido and chloro groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications .
特性
CAS番号 |
112051-88-4 |
|---|---|
分子式 |
C5H8ClNO3 |
分子量 |
165.57 g/mol |
IUPAC名 |
methyl 2-acetamido-2-chloroacetate |
InChI |
InChI=1S/C5H8ClNO3/c1-3(8)7-4(6)5(9)10-2/h4H,1-2H3,(H,7,8) |
InChIキー |
VMRUPNNSTUBRRL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(C(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene](/img/structure/B14301846.png)
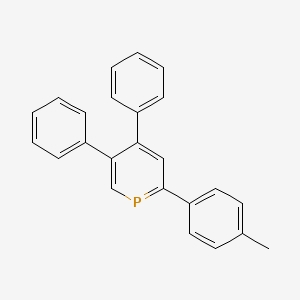
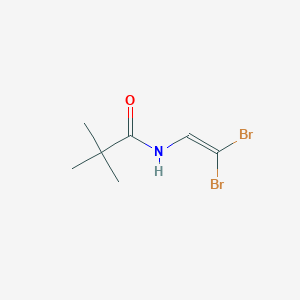
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline)](/img/structure/B14301862.png)
![[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane](/img/structure/B14301873.png)
![2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene](/img/structure/B14301880.png)
![1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14301881.png)
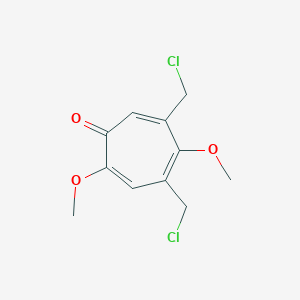
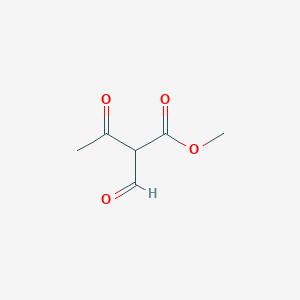
![N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14301894.png)
![(E)-but-2-enedioic acid;methyl (1R)-9-azabicyclo[4.2.1]non-2-ene-2-carboxylate](/img/structure/B14301900.png)

